molecular formula C20H18O2 B309522 5-Ethyl-2-methylphenyl 1-naphthoate

5-Ethyl-2-methylphenyl 1-naphthoate

Cat. No.: B309522
M. Wt: 290.4 g/mol
InChI Key: HKSSRLAWVIBLSA-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylphenyl 1-naphthoate is an aromatic ester featuring a naphthoate backbone esterified with a substituted phenyl group (5-ethyl-2-methylphenyl). Naphthoate esters are widely studied for their roles in pharmaceuticals, materials science, and industrial chemistry due to their tunable electronic and steric profiles .

Properties

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

(5-ethyl-2-methylphenyl) naphthalene-1-carboxylate

InChI

InChI=1S/C20H18O2/c1-3-15-12-11-14(2)19(13-15)22-20(21)18-10-6-8-16-7-4-5-9-17(16)18/h4-13H,3H2,1-2H3

InChI Key

HKSSRLAWVIBLSA-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical Properties

Compound Boiling Point (°C) Density (g/cm³) Refractive Index Key Substituents
Ethyl 1-naphthoate 531.7 1.554 1.906 Ethyl ester
Ethyl 2-naphthoate Not reported Not reported Not reported Ethyl ester
4-Nitrophenyl 1-naphthoate Not reported Not reported Not reported 4-Nitrophenyl
Target compound Likely higher ~1.5–1.6 (est.) ~1.9 (est.) 5-Ethyl-2-methylphenyl

Note: The target compound’s bulky substituents may increase molecular weight and melting/boiling points compared to simpler esters like ethyl 1-naphthoate .

Chemical Reactivity

  • Hydrolysis Kinetics : Ethyl and methyl 1-naphthoates undergo hydrolysis influenced by steric and resonance effects. For example, steric hindrance in 1-naphthyl derivatives reduces reaction rates compared to smaller esters . The 5-ethyl-2-methylphenyl group in the target compound may further retard hydrolysis due to increased steric bulk.
  • Electronic Effects : The nitro group in 4-nitrophenyl 1-naphthoate enhances electrophilicity, making it a precursor for amine synthesis via reduction . In contrast, the target compound’s alkyl substituents may prioritize lipophilicity over electronic activation.

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